molecular formula C6H6N4O B024355 9-脱氮鸟嘌呤 CAS No. 65996-58-9

9-脱氮鸟嘌呤

货号: B024355
CAS 编号: 65996-58-9
分子量: 150.14 g/mol
InChI 键: FFYPRJYSJODFFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

9-Deazaguanine is a nucleoside analog that exhibits potent inhibitory activity against purine nucleoside phosphorylase (PNP). It is a crucial synthetic intermediate in the production of nucleosides, nucleotides, and other biologically active compounds. The chemical formula of 9-Deazaguanine is C6H6N4O, and it is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .

科学研究应用

9-脱氮鸟嘌呤具有广泛的科学研究应用:

作用机制

9-脱氮鸟嘌呤的确切作用机制尚不清楚。据信它在核酸结构的形成过程中充当鸟嘌呤的竞争性抑制剂。它干扰鸟嘌呤与蛋白质和其他分子的结合,从而阻碍核酸结构的形成并破坏鸟嘌呤-蛋白质的结合。 这种抑制可能会阻碍 DNA 和 RNA 复制 .

类似化合物:

独特性: 9-脱氮鸟嘌呤因其对嘌呤核苷磷酸化酶的强效抑制活性以及其作为生产各种生物活性化合物的合成中间体的作用而具有独特性。 它能够作为鸟嘌呤的竞争性抑制剂,使其区别于其他类似化合物 .

安全和危害

9-Deazaguanine may increase the hyperkalemic activities of Olodaterol . The metabolism of 9-Deazaguanine can be decreased when combined with Ondansetron . No special precautions are necessary if used correctly .

未来方向

9-Deazaguanine acts as a potent inhibitor of purine nucleoside phosphorylase (PNP), which is used to control T cell proliferation, particularly in T cell cancers, autoimmune diseases, and tissue transplant rejection . This suggests potential future directions in the treatment of these conditions.

准备方法

合成路线和反应条件: 9-脱氮鸟嘌呤的合成涉及多个步骤。一种常见的方法包括使 2-氨基-6-甲基-5-硝基嘧啶-4(3H)-酮与二甲基甲酰胺二甲基缩醛 (DMF-DMA) 反应形成中间体。 该中间体然后进行还原和进一步反应以生成 9-脱氮鸟嘌呤 .

工业生产方法: 9-脱氮鸟嘌呤的工业生产方法通常侧重于优化产率和降低成本。 一种改进的方法涉及使用特定的反应条件和催化剂以提高合成过程的效率 .

化学反应分析

反应类型: 9-脱氮鸟嘌呤会发生各种化学反应,包括:

常用试剂和条件: 这些反应中常用的试剂包括二甲基甲酰胺二甲基缩醛 (DMF-DMA)、如连二亚硫酸钠的还原剂,以及各种催化剂以促进反应 .

主要产品: 从这些反应中形成的主要产物包括 9-脱氮鸟嘌呤的各种衍生物,例如甲基化和其他取代形式 .

相似化合物的比较

Uniqueness: 9-Deazaguanine is unique due to its potent inhibitory activity against purine nucleoside phosphorylase and its role as a synthetic intermediate in the production of various biologically active compounds. Its ability to act as a competitive inhibitor of guanine sets it apart from other similar compounds .

属性

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216202
Record name 9-Deazaguanine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-58-9
Record name 9-Deazaguanine
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Record name 9-Deazaguanine
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Record name 65996-58-9
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Record name 65996-58-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 9-Deazaguanine?

A1: 9-Deazaguanine acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP). [, , , , , ] PNP plays a crucial role in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. [] By inhibiting PNP, 9-DG disrupts purine metabolism, ultimately impacting DNA synthesis and cellular processes, particularly in rapidly dividing cells like T-cells and cancer cells. [, , ]

Q2: How does 9-Deazaguanine's inhibition of PNP affect T-cell function?

A2: Inhibition of PNP by 9-DG leads to the accumulation of deoxyguanosine and a decrease in deoxyguanosine triphosphate (dGTP) levels, particularly in T-cells. [] This depletion of dGTP selectively inhibits T-cell proliferation and function, making 9-DG a potential immunosuppressive agent. [, , ]

Q3: What downstream effects on gene expression have been observed in leukemia cells treated with 9-Deazaguanine and its derivatives?

A3: Studies on leukemia cells treated with 9-Deazaguanine derivatives observed altered expression of genes involved in apoptosis and purine metabolism. Notably, a significant decrease in the expression of the PNP gene was observed. [] Additionally, downregulation of pro-apoptotic genes, caspase-3 and p53, was observed in specific leukemia cell lines (HL-60 and MOLT-4) after treatment. []

Q4: What is the molecular formula and weight of 9-Deazaguanine?

A4: The molecular formula of 9-Deazaguanine is C8H7N5O, and its molecular weight is 193.18 g/mol.

Q5: Are there any specific spectroscopic data available for 9-Deazaguanine?

A5: Yes, resonance Raman spectroscopy has been utilized to elucidate the solution structure, protonation states, and predominant tautomers of 9-Deazaguanine and its hypoxanthine analogue, 9-deazahypoxanthine (9DAH), at different pH levels. [] These findings provide valuable insights into the molecular behavior of these compounds under physiological conditions.

Q6: How do structural modifications of the 9-Deazaguanine scaffold affect its inhibitory activity against PNP?

A6: Numerous studies have investigated the structure-activity relationships of 9-Deazaguanine derivatives.

    Q7: What is the significance of the flexible loop in the PNP enzyme for 9-Deazaguanine binding?

    A7: The flexible loop in the PNP enzyme plays a crucial role in substrate binding and catalysis. [] Studies utilizing site-directed mutagenesis, stop-flow kinetics, chemical modification, and NMR experiments revealed that the conserved Ser73 and Tyr74 residues within this loop are essential for the binding of 9-Deazaguanine and other substrates. [] The loop undergoes conformational changes upon substrate binding, suggesting its involvement in optimizing the active site for catalysis. []

    Q8: Have computational methods been employed in the development of 9-Deazaguanine-based PNP inhibitors?

    A8: Yes, computer-aided molecular modeling (CAMM) has been instrumental in the design of potent 9-Deazaguanine-based PNP inhibitors. [, ] By leveraging X-ray crystallographic data of PNP-inhibitor complexes, researchers can visualize interactions within the active site. This information guides the design of novel analogues with improved binding affinity and inhibitory potency. [, ]

    Q9: Are there QSAR models available for predicting the activity of 9-Deazaguanine derivatives?

    A9: Yes, both descriptor- and fragment-based quantitative structure-activity relationship (QSAR) models have been developed for a series of 9-Deazaguanine analogues as inhibitors of Schistosoma mansoni PNP (SmPNP). [] These models exhibit significant statistical parameters, indicating their potential for predicting the inhibitory potency of novel, untested compounds, thereby aiding in the drug discovery process. []

    Q10: What is the oral bioavailability of 9-benzyl-9-deazaguanine (BzDAG) in rats?

    A11: Studies in rats have shown that BzDAG exhibits an oral bioavailability of 48% at a dose of 5 mg/kg. [] This indicates that BzDAG is absorbed relatively well following oral administration.

    Q11: How does 9-benzyl-9-deazaguanine (BzDAG) affect plasma levels of purine nucleosides?

    A12: BzDAG administration in rats led to increased plasma levels of endogenous inosine. [] Additionally, when co-administered with 2',3'-dideoxyinosine, BzDAG increased the plasma levels of 2',3'-dideoxyinosine, suggesting an interaction with its metabolism. [] These findings indicate that BzDAG can significantly alter the pharmacokinetics of purine nucleosides in vivo.

    Q12: Has the antitumor activity of 9-Deazaguanine derivatives been evaluated in vitro?

    A13: Yes, several studies have investigated the antiproliferative effects of 9-Deazaguanine derivatives on various cancer cell lines, including leukemia and solid tumor cells. [, ] Moderate to potent growth inhibitory effects have been observed, with some derivatives demonstrating greater potency against specific cell lines. [, ]

    Q13: What are the in vivo effects of 9-Deazaguanine-based PNP inhibitors on immune responses?

    A14: Studies employing 9-benzyl-9-deazaguanine (BzDAG) have demonstrated its ability to suppress the human mixed lymphocyte reaction (MLR) in vitro. [] This finding supports the potential of PNP inhibitors like BzDAG as immunosuppressive agents for T-cell-mediated immune responses.

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